
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine
Vue d'ensemble
Description
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C36H24N6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal Chelation and Crystal Engineering : It is designed to chelate metals, creating metallotectons for engineering hydrogen-bonded crystals. This application is significant in crystal growth and design (Duong, Métivaud, Maris, & Wuest, 2011).
Inhibition of Cyclooxygenase : It acts as a potent inhibitor of cyclooxygenase and is a potential ligand for pyridine-based inhibitors, which can be valuable in medicinal chemistry (Chakrabarti & Tupper, 1975).
Applications in Luminescent Materials and Coordination Polymers : It is used in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies, making it essential in materials science (Therrien, 2011).
Nonlinear Optics : The compound is particularly useful in nonlinear optics, a field that explores the interaction of light with materials in non-linear ways (Lifka, Oehlhof, & Meier, 2008).
Organic Light-Emitting Diodes (OLEDs) : Triazine compounds improve driving voltages, power conversion efficiencies, and operational stability of OLEDs, which are key in display and lighting technologies (Matsushima, Takamori, Miyashita, Honma, Tanaka, Aihara, & Murata, 2010).
Star-Shaped Thiophene and Pyrrole Functionalized Monomers : These monomers, which include 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, have applications in optoelectronics due to their unique electronic transitions and high band gaps (Ak & Toppare, 2009).
Thermally Activated Delayed Fluorescence (TADF) Emitters : Pyridine-substituted triazine serves as a novel core for TADF emitters, showing high efficiency in OLEDs (Zhang, Shi, Wang, Fan, Yu, Ou, & Zhang, 2020).
Corrosion Inhibition : Sym-Trisubstituted 1,3,5-Triazine derivatives like this compound are promising organic corrosion inhibitors for steel in acidic solutions, achieving up to 98% corrosion protection (El‐Faham, Dahlous, Al Othman, Al‐Lohedan, & El-Mahdy, 2016).
Catalytic Trimerization in Chemical Synthesis : It is involved in the catalytic trimerization of cyanopyridine isomers, crucial in chemical synthesis processes (Janczak, Śledź, & Kubiak, 2003).
Anticancer Activity : Phenyl substituted pyrazolo[1,5-a][1,3,5]triazines, which are structurally related, show potential anticancer activity and may interact with proteins via stacking mechanisms (Velihina, Obernikhina, Pilyo, Kachkovsky, & Brovarets, 2021).
Green Chemistry Applications : 2,4-diamino-1,3,5-triazines, a related class, are synthesized using environmentally friendly procedures, contributing to the field of green chemistry (Díaz‐Ortiz, Elguero, Foces-Foces, Hoz, Moreno, G. Mateo, Sánchez-Migallón, & Valiente, 2004).
Drug Delivery : The compound has been investigated in drug delivery applications, especially in encapsulating lipophilic derivatives for targeting cancer cells (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Propriétés
IUPAC Name |
2,4,6-tris(3-pyridin-3-ylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6/c1-7-25(31-13-4-16-37-22-31)19-28(10-1)34-40-35(29-11-2-8-26(20-29)32-14-5-17-38-23-32)42-36(41-34)30-12-3-9-27(21-30)33-15-6-18-39-24-33/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZYOMKTHKKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



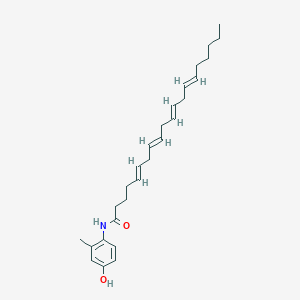
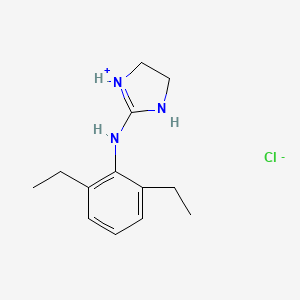
![1-Hydroxy-13-[4-hydroxy-5-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B8193288.png)
![5'-(Furan-3-yl)-4-methylidenespiro[10-oxatricyclo[7.2.1.01,6]dodecane-5,3'-oxolane]-2',11-dione](/img/structure/B8193295.png)
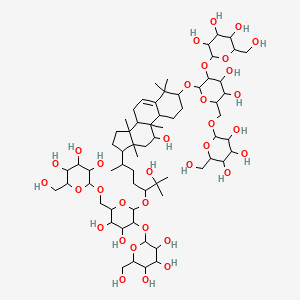
![5-(7-Hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B8193306.png)
![Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B8193315.png)
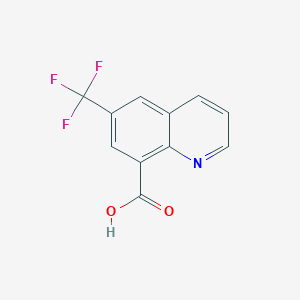
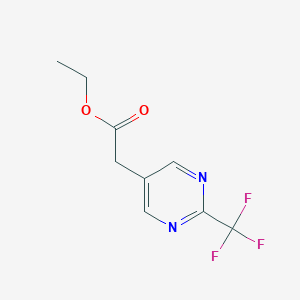
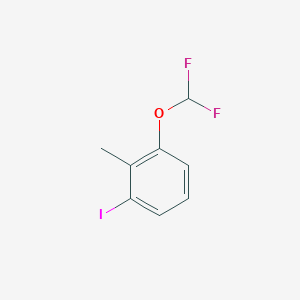
![Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8193334.png)
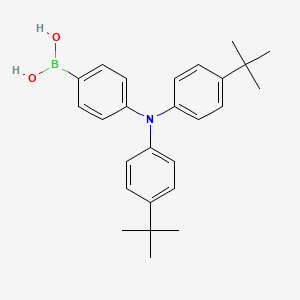

![5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinine-2,8-dicarbaldehyde](/img/structure/B8193354.png)